2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide
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Overview
Description
The compound “2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The morpholino group suggests that this compound may have biological activity, as morpholines are often used in drug design .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the indole and morpholino groups. These groups would contribute to the overall polarity and shape of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar morpholino and amide groups would likely make it somewhat soluble in polar solvents .Scientific Research Applications
Anticonvulsant Activity
Compounds with similar structures have shown promising results in anticonvulsant activity. They have been evaluated in animal models of epilepsy and have shown higher efficacy than some reference drugs .
Antinociceptive Activity
These compounds have also been studied for their antinociceptive (pain-relieving) properties. In vitro studies have shown moderate but balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels .
Drug Development
The compound offers immense potential in drug development, particularly targeting specific diseases.
Biological Evaluation
Compounds with similar structures have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of pathogenic strains .
Environment Friendly Synthesis
An environment-friendly, high-yielding, promising one-pot protocol for the synthesis of similar compounds has been described .
In Silico ADME Prediction
Molecular docking study and in silico ADME prediction have been carried out to check physicochemical properties of synthesized compounds .
Mechanism of Action
Target of Action
The primary target of this compound is the Toll-like receptor 4 (TLR4) . TLR4 plays a crucial role in innate immunity by allowing the host to recognize pathogens invading the body .
Mode of Action
The compound forms hydrogen bonds with the TLR4 protein . Specifically, the NH on the bridged ring acts as a hydrogen bond donor to form a hydrogen bond with SER184, and the carbonyl group acts as a hydrogen bond acceptor to form another hydrogen bond with SER184 . This interaction inhibits the TLR4 pathway .
Biochemical Pathways
The inhibition of the TLR4 pathway is significant in the treatment of diseases like Mycoplasma pneumonia . TLR4 is a potential therapeutic target for the treatment of this disease .
Pharmacokinetics
Similar compounds have shown good cns drug-like properties and exhibited passive permeability and p-gp efflux ratios congruent with high brain availability .
Result of Action
The inhibition of the TLR4 pathway by this compound can potentially help in the treatment of diseases like Mycoplasma pneumonia . By blocking this pathway, the compound can prevent the host’s immune response from overreacting to the pathogen, thereby reducing the severity of the disease .
Safety and Hazards
properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-2-7-20-19(25)18(24)15-12-22(16-6-4-3-5-14(15)16)13-17(23)21-8-10-26-11-9-21/h3-6,12H,2,7-11,13H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDZAJGCOMPTKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide |
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